Purine, 6-amino-2-dimethylamino-
Overview
Description
. This compound is part of the purine family, which is fundamental to various biological processes, including the structure of nucleic acids and cellular signaling.
Preparation Methods
The synthesis of 2-Amino-6-(dimethylamino)purine involves several steps. One common method includes the protection of the 2-amino group with a phenoxyacetyl group, followed by the incorporation of the dimethylamino group . The reaction conditions typically involve the use of concentrated ammonia at elevated temperatures to remove the protecting groups. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Amino-6-(dimethylamino)purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the amino groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form various substituted purines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-6-(dimethylamino)purine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-6-(dimethylamino)purine involves its interaction with specific molecular targets, such as protein kinases and cyclin-dependent kinases . By inhibiting these enzymes, the compound can interfere with cell cycle progression and RNA modification processes. This inhibition is crucial in studies related to cell division and cancer research.
Comparison with Similar Compounds
2-Amino-6-(dimethylamino)purine can be compared to other purine derivatives, such as adenine and guanine. While adenine and guanine are naturally occurring purines involved in DNA and RNA structure, 2-Amino-6-(dimethylamino)purine is a synthetic analog with unique properties, such as its ability to inhibit specific kinases . Other similar compounds include 6-amino-2-methylaminopurine and 6-amino-2-ethylaminopurine, which also exhibit kinase inhibition but differ in their specific activities and applications .
Properties
IUPAC Name |
2-N,2-N-dimethyl-7H-purine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6/c1-13(2)7-11-5(8)4-6(12-7)10-3-9-4/h3H,1-2H3,(H3,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIYNNVNJUDTED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C2C(=N1)N=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969420 | |
Record name | N~2~,N~2~-Dimethyl-3H-purine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-23-1 | |
Record name | NSC15744 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~2~,N~2~-Dimethyl-3H-purine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-AMINO-2-(DIMETHYLAMINO)PURINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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